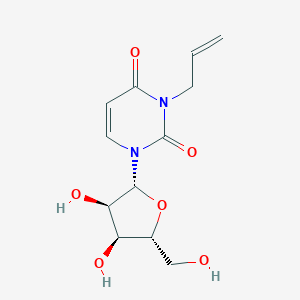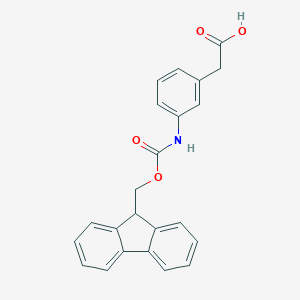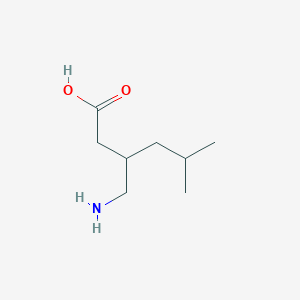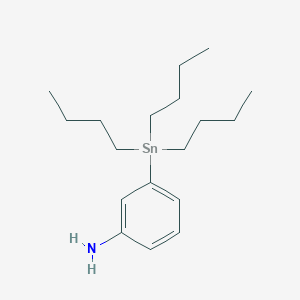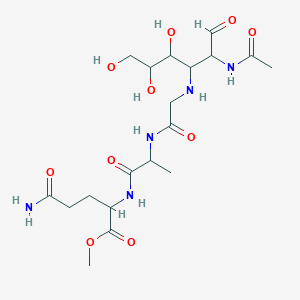
N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester, commonly known as Ac-SDKP, is a small peptide molecule that has attracted attention in scientific research due to its potential therapeutic properties. Ac-SDKP is a naturally occurring peptide that is generated in the body by the enzymatic degradation of thymosin beta-4. It has been found to have various biological and physiological effects, including anti-inflammatory, anti-fibrotic, and anti-proliferative properties.
Mécanisme D'action
The exact mechanism of action of Ac-SDKP is not fully understood, but it is thought to act through the inhibition of the renin-angiotensin system (RAS). Ac-SDKP has been found to inhibit the production of angiotensin II, a potent vasoconstrictor that plays a key role in the regulation of blood pressure and fluid balance. By inhibiting the RAS, Ac-SDKP may help to reduce inflammation and fibrosis, as well as inhibit cancer cell proliferation.
Biochemical and Physiological Effects:
Ac-SDKP has been found to have various biochemical and physiological effects, including:
1. Anti-inflammatory effects: Ac-SDKP has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation.
2. Anti-fibrotic effects: Ac-SDKP has been found to inhibit the production of extracellular matrix proteins, such as collagen and fibronectin, in animal models of fibrosis.
3. Anti-proliferative effects: Ac-SDKP has been found to inhibit the proliferation of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Ac-SDKP has several advantages and limitations for lab experiments. One advantage is that it is a small peptide molecule that can be easily synthesized using solid-phase peptide synthesis. Another advantage is that it has been found to have various biological and physiological effects, making it a potential candidate for the development of new therapies. However, one limitation is that the exact mechanism of action of Ac-SDKP is not fully understood, which may make it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on Ac-SDKP. One direction is to investigate its potential as a therapy for various inflammatory and fibrotic diseases, such as arthritis, colitis, and liver fibrosis. Another direction is to investigate its potential as a cancer therapy, either alone or in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of Ac-SDKP and its effects on various cellular pathways.
Méthodes De Synthèse
Ac-SDKP can be synthesized using a solid-phase peptide synthesis method. The process involves the coupling of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure form of Ac-SDKP.
Applications De Recherche Scientifique
Ac-SDKP has been the subject of numerous studies investigating its potential therapeutic properties. It has been found to have anti-inflammatory effects in various animal models of inflammation, including arthritis, colitis, and lung injury. Ac-SDKP has also been shown to have anti-fibrotic effects in animal models of fibrosis, including liver fibrosis and renal fibrosis. In addition, Ac-SDKP has been found to have anti-proliferative effects on cancer cells, making it a potential candidate for cancer treatment.
Propriétés
Numéro CAS |
107910-44-1 |
|---|---|
Nom du produit |
N-(2-Acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl ester |
Formule moléculaire |
C19H33N5O10 |
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
methyl 2-[2-[[2-[(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)amino]acetyl]amino]propanoylamino]-5-amino-5-oxopentanoate |
InChI |
InChI=1S/C19H33N5O10/c1-9(18(32)24-11(19(33)34-3)4-5-14(20)29)22-15(30)6-21-16(17(31)13(28)8-26)12(7-25)23-10(2)27/h7,9,11-13,16-17,21,26,28,31H,4-6,8H2,1-3H3,(H2,20,29)(H,22,30)(H,23,27)(H,24,32) |
Clé InChI |
XHVUPHDJHYAXBN-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)OC)NC(=O)CNC(C(C=O)NC(=O)C)C(C(CO)O)O |
SMILES canonique |
CC(C(=O)NC(CCC(=O)N)C(=O)OC)NC(=O)CNC(C(C=O)NC(=O)C)C(C(CO)O)O |
Synonymes |
ADGGAGM N-(2-acetamido-2,3-dideoxyglucos-3-yl)glycyl-alanyl-glutamine methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



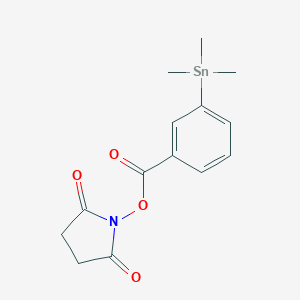
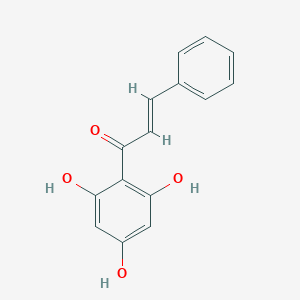
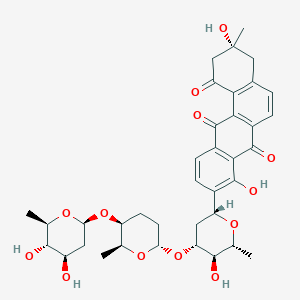
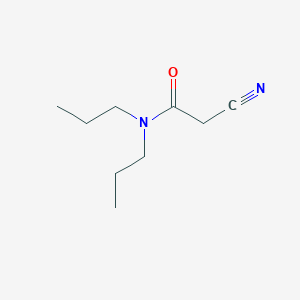
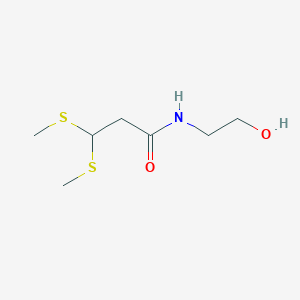
![Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis-](/img/structure/B17781.png)
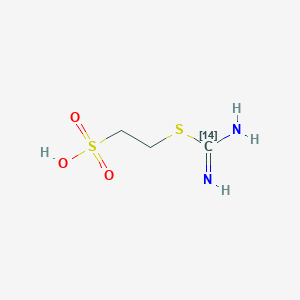
![Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol](/img/structure/B17785.png)
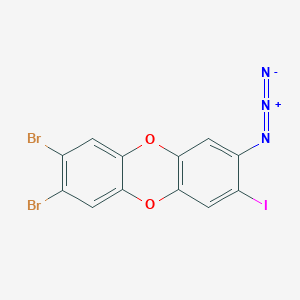
![6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione](/img/structure/B17788.png)
